Tert-butyl 1-aminoazetidine-3-carboxylate CAS number and physical properties
Tert-butyl 1-aminoazetidine-3-carboxylate CAS number and physical properties
An In-Depth Technical Guide to tert-Butyl 3-Aminoazetidine-1-carboxylate
A Note on Nomenclature : This guide focuses on tert-butyl 3-aminoazetidine-1-carboxylate (CAS No. 193269-78-2), a compound where the amino group is at the 3-position and the tert-butoxycarbonyl (Boc) protecting group is on the azetidine nitrogen. This is a widely used and commercially available building block in medicinal chemistry. Its isomer, tert-butyl 1-aminoazetidine-3-carboxylate, is significantly less common, and it is presumed that the former is the compound of interest for researchers and drug development professionals.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure makes them valuable as bioisosteres for other cyclic and acyclic moieties, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. Among the functionalized azetidines, tert-butyl 3-aminoazetidine-1-carboxylate has emerged as a critical intermediate for the synthesis of a wide range of biologically active molecules, including inhibitors of IRAK-4 and KRAS::SOS1.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and applications.
Physicochemical Properties
tert-Butyl 3-aminoazetidine-1-carboxylate is typically a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 193269-78-2 | [1][3][4] |
| Molecular Formula | C8H16N2O2 | [1][4] |
| Molecular Weight | 172.22 g/mol | [1] |
| Appearance | Colorless to pale yellow oil/liquid | [1] |
| Boiling Point | 79-81 °C at 3 mm Hg | [1] |
| Density | 1.1 g/mL | [1] |
| Refractive Index | 1.4650 | [1] |
| Solubility | Soluble in DMSO, Methanol, Water | [1] |
| pKa | 8.29 ± 0.20 (Predicted) | [1] |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [1] |
Synthesis
A common and efficient method for the gram-scale synthesis of tert-butyl 3-aminoazetidine-1-carboxylate involves the reduction of tert-butyl 3-azidoazetidine-1-carboxylate. This method is advantageous as it avoids harsh conditions and provides the product in high yield, ready for subsequent reactions without extensive purification.[1]
Experimental Protocol: Synthesis from tert-butyl 3-azidoazetidine-1-carboxylate[1]
-
Dissolution : Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1 equivalent) in ethyl acetate (EtOAc).
-
Catalyst Addition : Add 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation : Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) for 12 hours.
-
Filtration : Remove the catalyst by filtration through a pad of diatomaceous earth.
-
Concentration : Concentrate the filtrate under vacuum to yield the product as a colorless oil.
Causality Behind Experimental Choices:
-
Ethyl Acetate as Solvent : Ethyl acetate is a good solvent for both the starting material and the product, and it is relatively easy to remove under vacuum.
-
10% Pd/C Catalyst : Palladium on carbon is a highly effective and widely used catalyst for the reduction of azides to amines. The 10% loading ensures a sufficient catalytic activity for the reaction to proceed efficiently.
-
Hydrogen Atmosphere : Hydrogen gas is the reducing agent in this reaction. A balloon provides a simple and safe way to maintain a positive pressure of hydrogen.
-
Filtration through Diatomaceous Earth : This step is crucial for the complete removal of the solid Pd/C catalyst from the reaction mixture, ensuring the purity of the final product.
Synthesis Workflow
Caption: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate.
Applications in Drug Discovery
tert-Butyl 3-aminoazetidine-1-carboxylate is a versatile building block in the synthesis of pharmaceutical compounds. Its bifunctional nature, possessing both a protected secondary amine within the ring and a primary amine at the 3-position, allows for sequential and site-selective modifications.
Synthesis of KRAS::SOS1 Inhibitors
A notable application is in the synthesis of novel 2-(azetidin-3-ylamino)nicotinamide derivatives as potent KRAS::SOS1 inhibitors.[2] The synthesis commences with a nucleophilic aromatic substitution reaction between a substituted chloronicotinate and tert-butyl 3-aminoazetidine-1-carboxylate, followed by further modifications to yield the final inhibitor.[2]
Synthesis of Tachykinin Antagonists
3-Amino-azetidine derivatives are key intermediates in the preparation of 3-azetidinylalkylpiperidines or -pyrrolidines, which act as tachykinin antagonists.[5]
General Use as a Building Block
The azetidine ring in drug candidates can impart favorable properties such as increased rigidity, improved metabolic stability, and enhanced binding affinity. The amino group at the 3-position provides a convenient handle for introducing further diversity into the molecular structure.
Safety and Handling
tert-Butyl 3-aminoazetidine-1-carboxylate is classified as a corrosive substance that can cause severe skin burns and eye damage.[3]
Precautionary Measures:
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[6][7]
-
Handling : Avoid breathing mist, gas, or vapors.[8][9] Wash thoroughly after handling.[6][8]
-
First Aid :
-
If on skin : Take off immediately all contaminated clothing. Rinse skin with water.[3]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]
-
If swallowed : Rinse mouth. Do NOT induce vomiting.[3]
-
If inhaled : Remove person to fresh air and keep comfortable for breathing.[3]
-
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[6][9] Store at 2-8°C.[1]
References
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]
-
1-[(TERT-BUTOXYCARBONYL)AMINO]AZETIDINE-3-CARBOXYLIC ACID. NextSDS. [Link]
-
CAS No : 193269-78-2 | Product Name : Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). Pharmaffiliates. [Link]
-
Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
-
Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]
- Synthesis of azetidine derivatives.
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
Sources
- 1. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. echemi.com [echemi.com]
- 9. chemos.de [chemos.de]
